molecular formula C9H8FNO2S B2640471 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile CAS No. 1325306-08-8

2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile

Cat. No.: B2640471
CAS No.: 1325306-08-8
M. Wt: 213.23
InChI Key: JTTHSGWSIZDRHR-UHFFFAOYSA-N
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Description

2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile is an organic compound with the molecular formula C9H8FNO2S. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a fluoro group, a methyl group, and a sulfonyl group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile typically involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Fluoro-4-methylbenzenesulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluoro group can influence the compound’s reactivity and stability, while the acetonitrile group can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylphenol: A related compound with a hydroxyl group instead of a sulfonyl group.

    4-Fluoro-2-methylphenol: Another similar compound with the fluoro and methyl groups in different positions.

    2-Fluoro-4-methylbenzenesulfonyl chloride: The precursor used in the synthesis of 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile.

Uniqueness

This compound is unique due to the presence of both a sulfonyl group and an acetonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable building block in organic synthesis and research applications.

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHSGWSIZDRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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